molecular formula C5H14N2 B3267223 2-Methylbutane-1,2-diamine CAS No. 44513-48-6

2-Methylbutane-1,2-diamine

Cat. No. B3267223
CAS RN: 44513-48-6
M. Wt: 102.18 g/mol
InChI Key: NMUURUZMXPDLAB-UHFFFAOYSA-N
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Description

2-Methylbutane-1,2-diamine is a salt analog of 2-Methylbutane-1,2-diamine (CAS# 44513-48-6), which can be used in the synthesis and characterization of polyacrylamides . It has a molecular weight of 102.17 and a molecular formula of C5H14N2 .


Synthesis Analysis

The synthesis of 1,2-diamines, such as 2-Methylbutane-1,2-diamine, can be achieved through various methods. One efficient method involves the aminolysis of activated aziridines with aromatic amines under mild reaction conditions . Another approach involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles .


Molecular Structure Analysis

The molecular structure of 2-Methylbutane-1,2-diamine can be represented by the InChI code: 1S/C5H14N2/c1-3-5(2,7)4-6/h3-4,6-7H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Methylbutane-1,2-diamine is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Carbon Dioxide Absorption

Research on 2-Methylbutane-1,2-diamine, specifically in its form as 1,5-diamino-2-methylpentane (DAMP), has explored its use in carbon dioxide absorption. Azhgan et al. (2016) focused on the absorption and desorption properties of DAMP, finding it effective in carbon dioxide capture when used in an aqueous solution. This study highlighted DAMP's potential in reducing solvent loss during the CO2 removal process, making it a more efficient option compared to traditional amines like MEA and MDEA (Azhgan, Farsi, & Eslamloueyan, 2016).

Combustion and Biofuel Research

Park et al. (2015) conducted a comprehensive study on 2-methylbutanol, a closely related compound to 2-Methylbutane-1,2-diamine, focusing on its application in combustion and biofuels. The research provided new experimental data on ignition delay times and laminar flame speeds, contributing to the understanding of biofuels' combustion characteristics and potential as alternative fuels (Park et al., 2015).

Synthetic Chemistry and Pharmaceutical Research

Dullin et al. (2006) synthesized a series of enantiomerically pure platinum(II) complexes using 1,2-diamino-1-(4-fluorophenyl)-3-methylbutane, closely related to 2-Methylbutane-1,2-diamine. These complexes were tested for cytotoxicity, highlighting their potential in pharmaceutical applications, particularly in cancer research (Dullin, Dufrasne, Gelbcke, & Gust, 2006).

Aromatics in Food Production

Research on the biosynthesis of 2-methylbutyl esters, closely related to 2-Methylbutane-1,2-diamine, by Rowan et al. (1996) revealed key insights into the production of fruit aroma, particularly in apples. This study underscores the importance of understanding the chemical underpinnings of flavor and aroma in food production (Rowan, Lane, Allen, Fielder, & Hunt, 1996).

Safety and Hazards

2-Methylbutane-1,2-diamine is classified as dangerous. It may be fatal if swallowed and enters airways. It may also cause drowsiness or dizziness . It is toxic to aquatic life with long-lasting effects . Repeated exposure may cause skin dryness or cracking .

Mechanism of Action

Target of Action

2-Methylbutane-1,2-diamine, also known as a diamine, is a type of amine that contains two amino groups . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom Amines in general are known to interact with various biological targets, including proteins and nucleic acids, playing crucial roles in many biological processes .

Mode of Action

One such reaction is the bimolecular elimination mechanism (E2), where the reaction rate depends on the concentration of both the substrate and base . In this reaction, the base attacks a β-hydrogen on β-carbon, forming a bond and leading to the formation of a double bond and the departure of a leaving group . This mechanism might be relevant to the action of 2-Methylbutane-1,2-diamine, given its structural similarity to the substrates involved in E2 reactions.

Biochemical Pathways

Amines are known to be involved in a wide range of biological mechanisms, such as dna replication, rna transcription, protein synthesis, and post-translational modification . These processes regulate cellular proliferation, differentiation, programmed cell death, and the formation of tumors .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution

Result of Action

Amines, including diamines, are known to interact with various biological targets, influencing a wide range of biological processes . The effects of these interactions would depend on the specific targets and the nature of the interactions.

Action Environment

For instance, the E2 reaction, which might be relevant to the action of 2-Methylbutane-1,2-diamine, is known to be influenced by the concentration of the substrate and base .

properties

IUPAC Name

2-methylbutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-5(2,7)4-6/h3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUURUZMXPDLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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